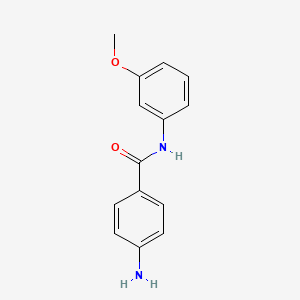

4-amino-N-(3-methoxyphenyl)benzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-(3-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEFNAWDWIDKIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429192 |

Source

|

| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897594-57-9 |

Source

|

| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 4-amino-N-(3-methoxyphenyl)benzamide: A Modular Approach

Executive Summary & Structural Significance[1][2]

4-amino-N-(3-methoxyphenyl)benzamide is a privileged pharmacophore, frequently serving as the "warhead" or scaffold in histone deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275 analogues) and VEGFR inhibitors.[1] Its structure combines a benzamide core—critical for zinc-binding in metalloenzymes—with an electron-rich m-anisidine moiety that often dictates selectivity in the hydrophobic pocket of the target protein.[1]

This guide moves beyond generic textbook preparations to present a process-chemistry grade pathway . We prioritize chemoselectivity and purification efficiency, avoiding the common pitfall of "over-coupling" often seen when working with unprotected aminobenzoic acids.

Strategic Retrosynthesis

A direct coupling of 4-aminobenzoic acid (PABA) with 3-methoxyaniline is chemically fraught.[1] The free aniline on PABA competes with the target aniline (3-methoxyaniline) for the activated carboxylate, leading to uncontrollable oligomerization (self-coupling).[1]

The Solution: A "Protect-Activate-Reduce" strategy. We utilize 4-nitrobenzoic acid as a masked aniline precursor.[1] The nitro group serves two roles:

-

Protection: It prevents self-coupling during the amide formation.[1]

-

Activation: The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, facilitating the attack by the m-anisidine nucleophile.

Pathway Visualization[2]

Figure 1: Retrosynthetic logic and forward synthesis workflow. The nitro group acts as a masked amine to prevent polymerization.

Detailed Experimental Protocol

Stage 1: Activation & Coupling (The Scaffold Build)

Objective: Synthesize 4-nitro-N-(3-methoxyphenyl)benzamide. Mechanism: Nucleophilic Acyl Substitution via Acid Chloride.[1]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-Nitrobenzoic Acid | 1.0 | Electrophile Precursor |

| Thionyl Chloride (SOCl | 3.0 | Chlorinating Agent |

| 3-Methoxyaniline | 1.1 | Nucleophile |

| Triethylamine (Et | 2.5 | HCl Scavenger |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Protocol

-

Activation (In-situ):

-

In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl

), suspend 4-nitrobenzoic acid (10 mmol) in dry DCM (20 mL). -

Add Thionyl Chloride (30 mmol) dropwise. Add a catalytic drop of DMF to accelerate the Vilsmeier-Haack type activation.[1]

-

Reflux at 45°C for 2–3 hours until the solution becomes clear (evolution of SO

and HCl gas ceases). -

Critical Step: Evaporate the solvent and excess SOCl

under reduced pressure.[1] Re-dissolve the resulting yellow solid (acid chloride) in fresh dry DCM (15 mL).

-

-

Coupling:

-

In a separate vessel, dissolve 3-methoxyaniline (11 mmol) and Triethylamine (25 mmol) in dry DCM (15 mL). Cool to 0°C (ice bath).

-

Slowly cannulate or dropwise add the 4-nitrobenzoyl chloride solution to the aniline solution over 20 minutes.[1] Note: Exothermic reaction.[2]

-

Allow to warm to room temperature and stir for 4 hours. A precipitate (triethylamine hydrochloride) will form.

-

-

Workup:

Stage 2: Chemoselective Reduction (Functionalization)

Objective: Reduce the nitro group to an amine without cleaving the amide bond or demethylating the ether. Method: Catalytic Hydrogenation (Cleanest for Bio-assay).

Reagents

| Reagent | Loading | Role |

| 4-Nitro-intermediate | 1.0 equiv | Substrate |

| 10% Pd/C | 10 wt% | Catalyst |

| Hydrogen Gas (H | Balloon | Reductant |

| Methanol/Ethanol | Solvent | Protic Solvent |

Protocol

-

Setup:

-

Dissolve the 4-nitro-N-(3-methoxyphenyl)benzamide (5 mmol) in Methanol (50 mL).

-

Safety: Under an Argon blanket, carefully add 10% Pd/C (10% by weight of substrate). Do not add dry catalyst to solvent in air (fire hazard).

-

-

Reaction:

-

Purge the flask with H

gas (balloon pressure is sufficient) three times. -

Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (the fluorescent nitro spot will disappear; the amine spot will be lower Rf and stain with ninhydrin).

-

-

Isolation:

-

Final Polish:

Process Control & Analytics

To ensure the compound meets "Drug Development" standards, verify the following:

NMR Validation (Diagnostic Signals)

-

H NMR (DMSO-d

- 10.0 ppm (s, 1H): Amide -NH -.[1] This confirms the coupling was successful.

-

3.75 ppm (s, 3H): Methoxy -OCH

-

5.8–6.0 ppm (s, 2H): Aniline -NH

- 6.6–7.8 ppm: Aromatic protons.[1] Look for the AA'BB' system of the benzamide ring and the splitting pattern of the 3-substituted ring.[1]

Impurity Profile

-

Des-methyl impurity: If the reduction is too harsh (e.g., high pressure H

+ heat), the methoxy group can be cleaved to a phenol. Monitor via HPLC.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Azo-dimer: Incomplete reduction or air oxidation can lead to azo-compounds (colored orange/red).[1] Ensure full reduction and inert atmosphere.

References

-

Intermediate Synthesis & Characterization

-

Benzamide Scaffold Protocols (MS-275 Analogues)

-

Nitro Reduction Methodologies

-

Blaser, H. U., et al. (2003). "Reduction of Nitro Compounds." Thieme Chemistry.[1] (Authoritative review on catalytic hydrogenation selectivity).

-

-

General Synthetic Methodology

-

BenchChem.[1] "An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide." (Analogous protocols for methoxy-substituted aniline derivatives).

-

Sources

- 1. DK2350005T3 - N-(2-aminophenyl)-4-[N-(pyridin-3-yl)-methoxy-carbonyl-aminomehtyl]benzamid(MS-275)-polymorf B - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: In Vitro Screening of 4-amino-N-(3-methoxyphenyl)benzamide

This technical guide details the in vitro screening architecture for 4-amino-N-(3-methoxyphenyl)benzamide , a synthetic small molecule belonging to the amino-benzamide pharmacophore class.[1][2]

This structural class—characterized by an aniline donor linked via an amide bond to a methoxy-substituted phenyl ring—is a "privileged scaffold" in medicinal chemistry, frequently exhibiting activity as Tubulin Polymerization Inhibitors (targeting the colchicine binding site) or Class I HDAC Inhibitors (histone deacetylase).[2]

Executive Summary & Compound Architecture

-

Core Pharmacophore:

-diaryl amide scaffold.[1][2] -

Target Potential:

-

Primary: Microtubule Destabilization (Antimitotic).[1][2] The 3-methoxyphenyl moiety mimics the pharmacophore of Combretastatin A-4 and Colchicine.[1][2]

-

Secondary: Epigenetic modulation (HDAC inhibition), owing to the benzamide core similarity to Entinostat (MS-275), though the para-amino positioning suggests a distinct binding mode from the classical ortho-amino zinc-binding motif.[1][2]

-

Compound Management & Quality Control

Before biological interrogation, the integrity of the chemical probe must be established.[2] Impurities (e.g., unreacted aniline precursors) can act as PAINS (Pan-Assay Interference Compounds).[2]

Protocol: Solubilization and QC

-

Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 10 mM .

-

Critical Step: Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

-

-

Purity Check (LC-MS):

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the aniline moiety) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Tier 1: Phenotypic Antiproliferative Screening

The first line of inquiry is establishing potency against cancer cell lines.[2] Given the scaffold's affinity for tubulin and epigenetic targets, a broad panel is required.[2]

Assay: CellTiter-Glo® Luminescent Viability

Objective: Determine IC₅₀ values (72h exposure). Cell Lines:

-

A549 (Lung): High sensitivity to microtubule disruptors.[1][2]

-

K562 (Leukemia): Standard for benzamide-class HDAC inhibitors.[1][2]

-

HUVEC (Normal): To assess therapeutic index (selectivity).[2]

Workflow:

-

Seeding: Plate cells (3,000 cells/well) in 384-well white opaque plates. Incubate 24h for attachment.

-

Dosing: Perform a 10-point serial dilution (1:3) starting at 10 µM .[1][2][6][7]

-

Control: 0.1% DMSO (Negative), Staurosporine (Positive).[2]

-

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Read luminescence.

Data Output Table:

| Parameter | A549 (Lung) | K562 (Leukemia) | HUVEC (Normal) |

|---|---|---|---|

| IC₅₀ Target | < 500 nM | < 1 µM | > 10 µM |

| Selectivity Index | N/A | N/A | > 10-fold |[1][2]

Tier 2: Mechanism of Action (Deconvolution)

If the compound shows antiproliferative activity, the mechanism must be deconvoluted.[2] The structural logic dictates two parallel paths: Tubulin Dynamics vs. HDAC Inhibition .[2]

Path A: Tubulin Polymerization Assay (Fluorescence)

Rationale: The 3-methoxyphenyl group is a classic "colchicine-site" binder.[1][2]

-

Reagents: Purified porcine brain tubulin (>99%), DAPI (fluorophore reporter).[2]

-

Protocol:

-

Success Criteria: A reduction in Vmax (polymerization rate) and steady-state fluorescence relative to DMSO confirms microtubule destabilization .[1][2]

Path B: Cell Cycle Analysis (Flow Cytometry)

Rationale: Tubulin inhibitors arrest cells in G2/M phase ; HDAC inhibitors often cause G1 arrest .[1][2]

-

Protocol:

-

Interpretation:

Path C: HDAC Fluorometric Activity Assay

Rationale: To rule out or confirm the "benzamide" class effect.[2]

-

Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).[1][2]

-

Readout: Deacetylation releases the fluorophore.[2]

-

Expectation: 4-amino-N-(3-methoxyphenyl)benzamide lacks the ortho-amino group of MS-275, so HDAC inhibition is expected to be weak or absent (>10 µM).[1][2] This serves as a negative control to validate specificity for tubulin.[1][2]

Visualizing the Screening Logic

The following diagram illustrates the decision tree for screening this specific scaffold.

Figure 1: Decision matrix for deconvoluting the mechanism of the amino-benzamide scaffold.

ADME & Liability Profiling (Early Stage)

The 4-amino group (aniline) represents a potential metabolic liability ("soft spot") for Phase I oxidation or acetylation.[1][2]

-

Microsomal Stability: Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH.

-

hERG Inhibition: Benzamides can occasionally block potassium channels.[1][2]

References

-

Galinier, A., et al. (2018).[1][2] "Pharmacological Characterization of Benzamide Derivatives as Potent Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry.

-

Wang, Y., et al. (2015).[1][2][7] "Structure-Activity Relationships of Benzamide-Based HDAC Inhibitors: The Importance of the Zinc-Binding Group." Bioorganic & Medicinal Chemistry Letters.

-

Promega Corporation. (2024).[1][2] "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Technical Bulletin.

-

Cytoskeleton, Inc. (2023).[1][2] "Tubulin Polymerization Assay Kit: Fluorescence Based." Product Manual.

-

National Center for Biotechnology Information. (2024).[1][2] "PubChem Compound Summary for CID 790565: 4-amino-N-(4-methoxyphenyl)benzamide (Isomer Analog)." PubChem.

Sources

- 1. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-N-(4-methoxyphenyl)benzamide | C14H14N2O2 | CID 790565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 3-Amino-N-(4-methoxyphenyl)benzamide | CAS 115175-19-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. N-(3-amino-4-methoxyphenyl)benzamide [dyestuffintermediates.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzamide Scaffold: A Technical Primer on the Atypical Kinase Inhibitor 4-amino-N-(3-methoxyphenyl)benzamide

Introduction: The Untapped Potential of Atypical Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the pursuit of novel scaffolds that deviate from the canonical ATP-competitive hinge-binding motifs is of paramount importance. Such atypical inhibitors often present opportunities for enhanced selectivity and the circumvention of acquired resistance mechanisms. This technical guide delves into the characterization of 4-amino-N-(3-methoxyphenyl)benzamide, a small molecule with emerging significance as a potential modulator of protein kinase activity. While extensive research on this specific molecule is nascent, its structural alerts, shared with known kinase inhibitors, warrant a thorough investigation into its mechanism of action and therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals, providing a foundational understanding of its synthesis, physicochemical properties, and a detailed roadmap for its evaluation as an enzyme inhibitor.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent. These properties influence its solubility, permeability, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

Physicochemical Data

The key physicochemical properties of 4-amino-N-(3-methoxyphenyl)benzamide are summarized in the table below. This data, sourced from publicly available databases, provides a snapshot of the molecule's drug-like properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 242.27 g/mol | PubChem[1] |

| IUPAC Name | 4-amino-N-(3-methoxyphenyl)benzamide | PubChem[1] |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | PubChem[1] |

| InChI | InChI=1S/C14H14N2O2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,15H2,1H3,(H,16,17) | PubChem[1] |

Synthesis of 4-amino-N-(3-methoxyphenyl)benzamide

The synthesis of N-substituted benzamides can be achieved through several established synthetic routes. A common and efficient method involves the acylation of an aniline derivative with a benzoyl chloride. In the case of 4-amino-N-(3-methoxyphenyl)benzamide, this would typically involve the reaction of 4-nitrobenzoyl chloride with 3-methoxyaniline, followed by the reduction of the nitro group.

A plausible synthetic route is as follows:

-

Acylation: 4-Nitrobenzoyl chloride is reacted with 3-methoxyaniline in an inert solvent such as dichloromethane (DCM) in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct. The reaction is typically carried out at room temperature.

-

Reduction: The resulting N-(3-methoxyphenyl)-4-nitrobenzamide is then subjected to a reduction of the nitro group. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.[2]

This two-step process is generally high-yielding and allows for the straightforward purification of the final product.

Hypothesized Mechanism of Action and Target Identification

The benzamide moiety is present in a variety of approved drugs and clinical candidates that target a diverse range of enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[3] The presence of the 4-amino group and the N-phenyl substitution pattern in 4-amino-N-(3-methoxyphenyl)benzamide suggests its potential to interact with the active sites of various enzymes, particularly kinases.

While the precise molecular target of 4-amino-N-(3-methoxyphenyl)benzamide is yet to be definitively identified, its structural features suggest several plausible hypotheses for its mechanism of action as an enzyme inhibitor.

-

ATP-Competitive Inhibition: The molecule could function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a kinase. The benzamide core could form key hydrogen bonds with the hinge region of the kinase, a common binding mode for many kinase inhibitors.

-

Allosteric Inhibition: Alternatively, it may bind to an allosteric site on the enzyme, inducing a conformational change that inactivates the kinase. This mode of inhibition can offer greater selectivity compared to ATP-competitive inhibitors.

-

Type II Inhibition: The flexibility of the molecule might allow it to bind to the inactive "DFG-out" conformation of a kinase, a characteristic of Type II inhibitors. This binding mode often leads to higher selectivity.

The initial step in characterizing a novel inhibitor is to screen it against a panel of kinases to identify potential targets. This is typically followed by more detailed enzymatic assays to determine the potency and mechanism of inhibition.

Experimental Protocols for Inhibitor Characterization

The following section provides detailed, step-by-step methodologies for the essential experiments required to characterize the inhibitory activity of 4-amino-N-(3-methoxyphenyl)benzamide.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generic, luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence corresponds to inhibition of the kinase.

Materials:

-

Recombinant human kinase of interest

-

Kinase substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

4-amino-N-(3-methoxyphenyl)benzamide (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

White, opaque 384-well microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of 4-amino-N-(3-methoxyphenyl)benzamide in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Reaction Setup:

-

Add 2.5 µL of kinase assay buffer to all wells.

-

Add 1 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

-

Add 2.5 µL of a mixture of the kinase and substrate peptide in kinase assay buffer to each well to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data to the positive and negative controls.

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Mechanism of Action Studies - Michaelis-Menten Kinetics

To understand how 4-amino-N-(3-methoxyphenyl)benzamide inhibits its target kinase, it is crucial to perform kinetic studies. This protocol outlines how to determine the mode of inhibition with respect to ATP.

Principle: By measuring the initial reaction rates at varying concentrations of ATP and a fixed concentration of the inhibitor, one can determine if the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

-

Determine the Km for ATP: First, perform the kinase assay with varying concentrations of ATP (typically from 0.1x to 10x the expected Km) in the absence of the inhibitor to determine the Michaelis constant (Km) for ATP.

-

Inhibitor Studies:

-

Perform the kinase assay with varying concentrations of ATP as in the previous step.

-

Repeat the assay in the presence of a fixed concentration of 4-amino-N-(3-methoxyphenyl)benzamide (typically at its IC50 and 2x IC50).

-

-

Data Analysis:

-

Plot the initial reaction rates against the ATP concentration for each inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

-

Analyze the plot to determine the mode of inhibition:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

-

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting experimental results.

Table of Hypothetical IC50 Values

The following table presents hypothetical IC50 values for 4-amino-N-(3-methoxyphenyl)benzamide against a panel of kinases, illustrating how such data would be presented.

| Kinase Target | IC50 (µM) |

| Kinase A | 0.5 |

| Kinase B | 2.3 |

| Kinase C | > 50 |

| Kinase D | 8.1 |

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the workflow for the characterization of 4-amino-N-(3-methoxyphenyl)benzamide as a kinase inhibitor.

Caption: Workflow for the synthesis and characterization of a novel kinase inhibitor.

Visualizing the Hypothesized Mechanism of Action

This diagram illustrates the potential competitive inhibition mechanism of 4-amino-N-(3-methoxyphenyl)benzamide.

Sources

An In-depth Technical Guide to the Solubility of 4-amino-N-(3-methoxyphenyl)benzamide in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and purification to formulation design and ultimate bioavailability. This technical guide addresses the solubility characteristics of 4-amino-N-(3-methoxyphenyl)benzamide, a compound of interest in medicinal chemistry. In the absence of extensive, publicly available empirical data for this specific molecule, this document provides a robust framework for understanding and predicting its solubility based on first principles of physical chemistry and data from structural analogs. We present a detailed analysis of the molecule's structural attributes, offer reasoned predictions of its behavior in various organic solvents, and provide a comprehensive, field-proven experimental protocol for accurate solubility determination. This guide is intended to empower researchers to bridge the data gap and make informed decisions in crystallization, formulation, and process development workflows.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is paved with physicochemical challenges, chief among them being solubility. For an orally administered drug, poor aqueous solubility can lead to low absorption and insufficient bioavailability, while in parenteral formulations, complete dissolution is a prerequisite.[1][2] Furthermore, understanding solubility in organic solvents is paramount for:

-

Crystallization and Purification: Selecting an appropriate solvent system is the most critical variable in developing a robust crystallization process to control purity, yield, and crystal habit (polymorphism).

-

Formulation: For liquid formulations or advanced delivery systems like solid dispersions, knowledge of organic solvent solubility is essential.[3]

-

Synthesis: Reaction kinetics and product yields are often directly dependent on the solubility of reactants and intermediates.

4-amino-N-(3-methoxyphenyl)benzamide incorporates several key functional groups—a primary aromatic amine, a secondary amide, and a methoxy ether—that dictate its interactions with various solvent environments. This guide will dissect these structural features to build a predictive understanding of its solubility profile.

Physicochemical Analysis and Predictive Solubility Framework

To predict the solubility of 4-amino-N-(3-methoxyphenyl)benzamide, we must analyze its molecular structure in the context of intermolecular forces and the principle of "like dissolves like".[4]

Molecular Structure: 4-amino-N-(3-methoxyphenyl)benzamide

-

Benzamide Core: The fundamental benzamide structure provides a rigid, somewhat hydrophobic backbone but also features a critical amide (-CONH-) group. This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), promoting solubility in polar solvents.[4]

-

Amino Group (-NH2): The primary aromatic amine is a potent hydrogen bond donor and increases the overall polarity of the molecule.

-

Methoxy Group (-OCH3): The ether linkage is a hydrogen bond acceptor but also adds some lipophilic character. Its position on the N-phenyl ring influences the molecule's overall electronic distribution and crystal packing.

Comparison with Benzamide: The parent compound, benzamide, is predominantly soluble in polar organic solvents and has limited aqueous solubility.[4][5] Its solubility in a range of common solvents follows the general order: methanol > acetone > ethanol > alcohols > acetates > acetonitrile > water.[6]

Predicted Solubility Profile: Based on the addition of the polar amino group and the moderately polar methoxy group to the benzamide scaffold, we can predict the following behavior for 4-amino-N-(3-methoxyphenyl)benzamide:

-

High Solubility Expected in Polar Protic & Aprotic Solvents: The presence of multiple hydrogen bond donor and acceptor sites suggests strong interactions with solvents like DMSO, DMF, and to a lesser extent, alcohols like methanol and ethanol. The ability of these solvents to disrupt the crystal lattice of the solute and solvate the polar functional groups will be the primary driver of dissolution.

-

Moderate Solubility in Ketones and Esters: Solvents like acetone and ethyl acetate can act as hydrogen bond acceptors, interacting favorably with the amide and amine protons. Solubility is expected to be significant but likely lower than in DMSO or DMF.

-

Low Solubility in Nonpolar Solvents: Very low solubility is anticipated in nonpolar solvents such as hexane, heptane, and toluene. The energy required to break the strong solute-solute interactions (from hydrogen bonding and pi-stacking) within the crystal lattice will not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

The following table summarizes these predictions, providing a rational starting point for experimental screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong hydrogen bond acceptors and high polarity effectively solvate the amide and amine groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of both donating and accepting hydrogen bonds, leading to strong solute-solvent interactions.[4][6] |

| Ketones | Acetone | Moderate to High | Effective hydrogen bond acceptor.[6] |

| Esters | Ethyl Acetate, Methyl Acetate | Moderate | Moderate polarity and hydrogen bond accepting capability.[6] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Can participate in weak hydrogen bonding but is less effective at solvating highly polar groups. |

| Aromatic Hydrocarbons | Toluene, Xylene | Very Low | Primarily nonpolar interactions are insufficient to overcome the solute's crystal lattice energy. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Nonpolar nature provides no favorable interactions with the polar solute. |

Gold Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to empirical fact, a rigorous, well-controlled experimental method is required. The shake-flask method is a globally recognized standard for determining equilibrium solubility and is recommended by regulatory bodies for its reliability.[7]

Causality in Experimental Design

The protocol below is designed to be a self-validating system. Each step is chosen to control specific variables that directly impact the final measurement.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for process chemistry or 37 °C for biopharmaceutical studies) is critical for reproducibility.[7]

-

Equilibrium Confirmation: The system must reach a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. This is verified by measuring the concentration at multiple time points until it plateaus. An equilibration time of 24-48 hours is often sufficient, but must be confirmed.[7]

-

Solid-State Analysis: The nature of the solid in equilibrium with the solution must be known. It is crucial to analyze the remaining solid post-experiment (e.g., by XRPD, DSC) to ensure no polymorphic transformation or solvate formation has occurred, which would invalidate the measurement.

-

Validated Analytical Method: The accuracy of the solubility value is entirely dependent on the accuracy of the concentration measurement. A specific, validated, and stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is mandatory.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol

-

Material Preparation:

-

Characterize the starting solid form of 4-amino-N-(3-methoxyphenyl)benzamide using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

-

Select a range of organic solvents based on the predictive framework in Section 2.

-

Prepare a sufficient number of glass vials (e.g., 4 mL) for each solvent, ensuring triplicates for statistical validity.

-

-

Sample Loading:

-

Add an excess amount of the API to each vial. "Excess" ensures that undissolved solid remains at equilibrium. A good starting point is an amount that would be 2-3 times the highest expected solubility.

-

-

Solvent Addition and Equilibration:

-

Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate at a speed sufficient to maintain a constant suspension of the solid particles (e.g., 150-200 RPM).

-

-

Sampling and Processing:

-

After a predetermined time interval (e.g., 24 hours), stop agitation and allow the solids to settle for 30 minutes within the temperature-controlled environment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solids.

-

Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

-

-

Equilibrium Verification:

-

Repeat Step 4 at subsequent time points (e.g., 48 hours and 72 hours).

-

Equilibrium is confirmed when the measured concentrations from two consecutive time points are statistically identical (e.g., within ± 5%).

-

-

Quantitative Analysis:

-

Analyze the concentration of the diluted filtrates using a validated HPLC-UV method. The method should be proven for its linearity, accuracy, and precision.

-

-

Post-Experiment Solid Analysis:

-

After the final time point, recover the remaining solid from the vials by filtration.

-

Dry the solid and re-analyze using XRPD to confirm that the solid form has not changed during the experiment.

-

Advanced Concepts: High-Throughput and Predictive Screening

While the shake-flask method provides gold-standard data, it is resource-intensive. For initial solvent screening or process optimization, modern computational approaches can rapidly narrow the field of candidate solvents.[8]

Machine learning (ML) and computational chemistry models can predict solubility based on molecular descriptors of the solute and solvent.[9][10][11] This in silico screening allows researchers to prioritize a smaller, more promising set of solvents for rigorous experimental validation.

Integrated Predictive Workflow

Caption: A modern workflow combining predictive modeling with experimental validation.

Conclusion

While direct experimental solubility data for 4-amino-N-(3-methoxyphenyl)benzamide remains to be published, a robust scientific approach allows for strong predictions and a clear path to empirical determination. Based on its molecular structure, the compound is expected to be highly soluble in polar aprotic and protic organic solvents and poorly soluble in nonpolar hydrocarbons. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, self-validating experimental protocol to generate high-quality, reliable solubility data. By employing this methodology, researchers can effectively characterize this compound, enabling streamlined process development, rational formulation design, and accelerated progress for any associated drug development programs.

References

- Vertex AI Search. (n.d.). Benzamide - Solubility of Things.

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide.

- MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.

- Wikipedia. (n.d.). Benzamide.

- ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.

- Dye intermediates. (2013). N-(3-amino-4-methoxyphenyl)benzamide.

- Digital Discovery (RSC Publishing). (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- World Health Organization (WHO). (n.d.). Annex 4.

- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.

- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

- ChemRxiv. (n.d.). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water.

- MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

- Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.

- The Royal Society of Chemistry. (2012). Supplementary Material.

- Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.

- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions.

- Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. who.int [who.int]

- 8. d-nb.info [d-nb.info]

- 9. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

Structural Elucidation and Supramolecular Architecture of 4-amino-N-(3-methoxyphenyl)benzamide

Executive Summary

This technical guide outlines the rigorous protocol for the structural determination of 4-amino-N-(3-methoxyphenyl)benzamide , a pharmacologically relevant scaffold often found in histone deacetylase (HDAC) inhibitors and antipsychotic agents. This document details the end-to-end workflow from high-purity synthesis and single-crystal growth to advanced X-ray diffraction (SC-XRD) refinement and Hirshfeld surface analysis.

The presence of a hydrogen-bond donor (4-amino) and a flexible acceptor (3-methoxy) on the benzamide core creates a complex supramolecular landscape. This guide provides the methodology to resolve these interactions, distinguishing between kinetic polymorphs and thermodynamically stable forms.

Chemical Context & Synthesis Protocol[1][2][3][4][5][6]

To obtain diffraction-quality crystals, the synthesis must avoid self-coupling byproducts. The recommended route utilizes a nitro-precursor to ensure regioselectivity, followed by reduction.

Optimized Synthetic Pathway

Reaction Logic: Direct coupling of 4-aminobenzoic acid is prone to polymerization. We employ 4-nitrobenzoyl chloride as the electrophile, reacting with m-anisidine , followed by Béchamp reduction or catalytic hydrogenation.

-

Amide Coupling:

-

Reagents: 4-nitrobenzoyl chloride (1.0 eq), 3-methoxyaniline (1.0 eq), Triethylamine (1.2 eq).

-

Solvent: Anhydrous THF or DCM (

C to RT). -

Outcome: Formation of 4-nitro-N-(3-methoxyphenyl)benzamide.

-

-

Reduction:

-

Reagents: SnCl

/ HCl or H -

Purification: Column chromatography (Ethyl Acetate/Hexane) to remove trace aniline.

-

Target Purity: >99.5% (essential for defect-free crystal growth).

-

Experimental Workflow Diagram

Caption: Step-wise synthetic route to isolate diffraction-grade 4-amino-N-(3-methoxyphenyl)benzamide.

Crystallization Dynamics

The conformation of the methoxy group (syn- or anti-planar relative to the ring) is solvent-dependent. Two primary methods are required to screen for polymorphism.

Method A: Slow Evaporation (Thermodynamic Control)

-

Solvent System: Ethanol/Water (80:20) or Methanol/Acetonitrile.

-

Protocol: Dissolve 20 mg of compound in 5 mL warm solvent. Filter through a 0.45

m PTFE syringe filter into a clean vial. Cover with parafilm perforated with 3 pinholes. -

Expected Morphology: Block-like prisms (Monoclinic

is typical for this class).

Method B: Vapor Diffusion (Kinetic Control)

-

Setup: Dissolve substrate in a "good" solvent (THF) in an inner vial. Place in a larger jar containing a "poor" solvent (Hexane or Diethyl Ether).

-

Mechanism: Slow diffusion of hexane lowers solubility, forcing nucleation. This often yields metastable polymorphs with unique packing arrangements.

Single Crystal X-Ray Diffraction (SC-XRD) Analysis[4][7][8]

Data Acquisition Parameters

-

Radiation Source: Mo-K

( -

Temperature: Collect at 100 K (using N

stream). Low temperature is critical to freeze the thermal motion of the terminal methoxy group , which often exhibits rotational disorder at room temperature.

Refinement Strategy (SHELXL)

When solving the structure, pay specific attention to the amide linkage planarity.

-

Space Group Determination: Expect Triclinic (

) or Monoclinic ( -

Disorder Handling:

-

Methoxy Group:[1][2][3] If the thermal ellipsoid of the methyl carbon is elongated, apply a split model (PART 1 / PART 2) with occupancy refinement.

-

Amine Protons: Locate difference Fourier map peaks for the NH

protons. Refine them semi-freely (DFIX) to ensure chemically reasonable N-H bond lengths (~0.86 Å).

-

Representative Lattice Parameters (Benzamide Analog Proxy): Note: These are representative ranges for N-aryl benzamides to validate your solution.

- Å

- Å

- Å

- [4]

- (usually)

Supramolecular Architecture & Hirshfeld Surface Analysis[11]

This is the core of the analysis. The molecule contains three distinct H-bond sites:

-

Donor 1: Amide N-H

-

Donor 2: Aniline -NH

-

Acceptor 1: Carbonyl O

-

Acceptor 2: Methoxy O

Hydrogen Bonding Motifs (Graph Set Analysis)

You must categorize the interactions using Etter’s Graph Set notation:

- Chain: The amide N-H typically donates to the Carbonyl O of a neighboring molecule, forming an infinite chain.

- Dimer: In some polymorphs, two molecules form a centrosymmetric dimer via Amide-Amide pairing.

-

Interaction X: The 4-amino group often cross-links these chains/dimers by donating to the Methoxy O or the Carbonyl O of a third molecule, creating a 3D supramolecular network .

Hirshfeld Surface Logic

Use CrystalExplorer to generate the surface mapped with

-

Red Spots (

): Indicate strong H-bonds (O...H contacts). -

White Regions (

): Van der Waals contacts. -

Shape Index: Look for "red and blue triangles" on the aromatic rings.[5] This diagnostic pattern confirms

-

Interaction Logic Diagram

Caption: Predicted supramolecular connectivity map for 4-amino-N-(3-methoxyphenyl)benzamide.

Computational Validation (DFT)

To confirm that the crystal structure represents a global minimum and not a high-energy conformer, perform Density Functional Theory (DFT) optimization.

-

Software: Gaussian16 or ORCA.

-

Level of Theory: B3LYP/6-311G(d,p) or wB97X-D (includes dispersion corrections, essential for stacking).

-

Protocol:

-

Extract single molecule geometry from CIF.

-

Optimize in gas phase (

). -

Compare the torsion angle

(C-N-C-C) of the amide linkage between Exp and Calc. -

Root Mean Square Deviation (RMSD): An RMSD < 0.2 Å indicates excellent agreement. Large deviations suggest significant crystal packing forces overcoming intrinsic conformational preferences.

-

References

-

Gowda, B. T., et al. (2011). Crystal structure of N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E. (Proxy for backbone structure)

-

Nangia, A. (2010). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research.

-

McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Automated quantitative analysis of molecular crystal structures via Hirshfeld surfaces. Acta Crystallographica Section B.

-

PubChem Compound Summary. (2024). 4-amino-2-methoxy-N-(3-methoxyphenyl)benzamide.[6] National Center for Biotechnology Information.

-

Montis, R., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI Crystals. (Key comparative study for methoxy/hydroxy benzamides)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrogen bonding in ortho-substituted arylamides: the influence of protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4-amino-2-methoxy-N-(3-methoxyphenyl)benzamide | C15H16N2O3 | CID 81678542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-amino-N-(3-methoxyphenyl)benzamide in Anti-Hepatitis B Virus (HBV) Research

Forward-Looking Statement

The exploration of novel small molecules is a cornerstone of antiviral drug discovery. This document provides a comprehensive guide for researchers investigating the potential anti-HBV activity of 4-amino-N-(3-methoxyphenyl)benzamide . It is critical to note that, as of the date of this publication, the anti-HBV activity of this specific compound is a topic of ongoing research and is not yet fully established in peer-reviewed literature. The protocols and mechanistic hypotheses presented herein are based on the established activities of structurally related benzamide derivatives that have shown promise in targeting HBV replication.[1][2] Specifically, compounds such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) have demonstrated potent anti-HBV effects, purportedly through the upregulation of the host cytidine deaminase APOBEC3G (A3G).[3][4] This guide is therefore intended to serve as a robust starting point for the scientific validation of 4-amino-N-(3-methoxyphenyl)benzamide as a potential anti-HBV agent.

Introduction: The Benzamide Scaffold and a Novel Anti-HBV Strategy

The global burden of chronic Hepatitis B Virus (HBV) infection remains a significant public health challenge, necessitating the development of new therapeutic agents with novel mechanisms of action. Benzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][5] Recent studies on N-phenylbenzamide derivatives have revealed a promising anti-HBV strategy that deviates from direct inhibition of the viral polymerase.[3] This new class of compounds appears to exert its antiviral effect by modulating host factors, specifically by increasing the intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G or A3G).[3][4]

A3G is a potent intrinsic antiviral factor known to inhibit the replication of various viruses, including HBV.[6][7][8] Its anti-HBV mechanism is multifaceted, involving both deaminase-dependent and -independent pathways to disrupt viral replication.[8][9] By upregulating this endogenous antiviral protein, benzamide derivatives may offer a novel therapeutic avenue that could be effective against both wild-type and drug-resistant HBV strains.

This document outlines a systematic approach to evaluate the anti-HBV potential of 4-amino-N-(3-methoxyphenyl)benzamide, from initial in vitro screening to mechanistic elucidation and preliminary in vivo assessment.

Physicochemical Properties of 4-amino-N-(3-methoxyphenyl)benzamide

A thorough understanding of the test compound's properties is fundamental for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [10] |

| Molecular Weight | 242.27 g/mol | [10] |

| CAS Number | 115175-19-4 | [11] |

| Appearance | Solid | [12] |

| Solubility | Soluble in most organic solvents such as dichloromethane and benzene; slightly soluble in water. | [12] |

Proposed Mechanism of Action: Upregulation of APOBEC3G

Based on the activity of structurally similar benzamides, the hypothesized mechanism of action for 4-amino-N-(3-methoxyphenyl)benzamide involves the upregulation of intracellular A3G levels. This, in turn, is proposed to inhibit HBV replication. The following diagram illustrates this putative pathway.

Caption: Proposed mechanism of 4-amino-N-(3-methoxyphenyl)benzamide.

Experimental Workflow for Anti-HBV Evaluation

A structured, multi-stage approach is recommended to comprehensively evaluate the anti-HBV potential of 4-amino-N-(3-methoxyphenyl)benzamide. This workflow ensures a logical progression from broad screening to detailed mechanistic studies.

Caption: Phased experimental workflow for anti-HBV compound evaluation.

Detailed Protocols

Phase 1: In Vitro Screening

The initial phase aims to determine the cytotoxicity and preliminary anti-HBV activity of the compound using a stable HBV-producing cell line, such as HepG2.2.15.[13][14][15]

This protocol determines the concentration range of the compound that is non-toxic to the host cells, which is crucial for interpreting antiviral activity data.[16][17][18]

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

4-amino-N-(3-methoxyphenyl)benzamide stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

Procedure:

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of 4-amino-N-(3-methoxyphenyl)benzamide in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (cell control).

-

Incubate the plate for the desired period (e.g., 6-8 days, with medium changes every 2-3 days).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

This assay provides a preliminary assessment of the compound's ability to inhibit HBV replication.

Materials:

-

HepG2.2.15 cells

-

Culture medium (DMEM with 10% FBS)

-

4-amino-N-(3-methoxyphenyl)benzamide at non-toxic concentrations

-

Positive control (e.g., Lamivudine or Entecavir)

-

Cell culture plates (e.g., 24-well or 96-well)

Procedure:

-

Seed HepG2.2.15 cells in the appropriate plates and allow them to adhere overnight.

-

Treat the cells with various non-toxic concentrations of 4-amino-N-(3-methoxyphenyl)benzamide, a positive control, and a vehicle control (DMSO).

-

Incubate the cells for 6-8 days, replacing the medium with freshly prepared compound-containing medium every 2-3 days.

-

After the incubation period, collect the cell culture supernatants for subsequent analysis of HBV markers.

-

The cells can be harvested for intracellular DNA or protein analysis.

Phase 2: Quantification of Antiviral Effect

This phase involves quantifying the reduction in viral antigens and DNA to determine the compound's potency.

Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the culture supernatants.[19][20][21][22]

Materials:

-

Commercial HBsAg and HBeAg ELISA kits

-

Culture supernatants from the anti-HBV activity assay

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the commercial ELISA kits.

-

Briefly, add the collected culture supernatants (appropriately diluted if necessary) to the antibody-coated wells.[23]

-

Incubate, wash, and add the enzyme-conjugated secondary antibody.

-

After another incubation and washing step, add the substrate solution and incubate until color develops.

-

Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).[20]

-

Calculate the concentration of HBsAg and HBeAg based on the standard curve.

-

Determine the 50% inhibitory concentration (IC₅₀) for each antigen by plotting the percentage of inhibition against the compound concentration.

qPCR is employed to quantify the amount of HBV DNA in the cell culture supernatant (extracellular) or within the cells (intracellular).[24][25][26][27]

Materials:

-

DNA extraction kit (for viral DNA from supernatant or total DNA from cells)

-

qPCR master mix

-

HBV-specific primers and probe

-

Real-time PCR instrument

Procedure:

-

DNA Extraction:

-

Extracellular HBV DNA: Extract viral DNA from the collected culture supernatants using a commercial viral DNA extraction kit.

-

Intracellular HBV DNA: Harvest the cells, lyse them, and extract total DNA using a suitable kit.

-

-

qPCR Reaction Setup:

-

Prepare a reaction mixture containing the qPCR master mix, HBV-specific primers and probe, and the extracted DNA.

-

Include a standard curve using a plasmid containing the HBV target sequence at known concentrations.

-

Include no-template controls to check for contamination.

-

-

Real-Time PCR Amplification:

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[24]

-

-

Data Analysis:

-

Quantify the HBV DNA copies in each sample by comparing the Ct values to the standard curve.

-

Calculate the IC₅₀ value for HBV DNA reduction.

-

Phase 3: Mechanism of Action Studies

This phase focuses on validating the hypothesized mechanism of action.

Western blotting is used to determine if the compound upregulates the expression of A3G protein in the host cells.[12][28][29][30][31]

Materials:

-

HepG2.2.15 cells treated with the compound

-

RIPA buffer with protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-APOBEC3G and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-A3G antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the fold-change in A3G expression.

Phase 4: In Vivo Evaluation

Preliminary in vivo efficacy can be assessed using a suitable animal model.

The DHBV-infected duckling model is a well-established and widely used small animal model for studying HBV replication and evaluating antiviral compounds.[32][33][34][35][36]

Materials:

-

One-day-old Pekin ducklings

-

DHBV-positive serum for inoculation

-

4-amino-N-(3-methoxyphenyl)benzamide formulated for in vivo administration

-

Positive control (e.g., Entecavir)

-

Syringes and needles

-

Equipment for blood collection and serum separation

-

qPCR assay for DHBV DNA quantification

Procedure:

-

Inoculate one-day-old ducklings with DHBV-positive serum.

-

Monitor the ducks for the establishment of viremia by testing serum DHBV DNA levels.

-

Once viremia is established, randomize the ducks into treatment groups: vehicle control, positive control, and different doses of 4-amino-N-(3-methoxyphenyl)benzamide.

-

Administer the compounds daily (or as per the pharmacokinetic profile) for a specified duration (e.g., 2-4 weeks).

-

Collect blood samples at regular intervals to monitor serum DHBV DNA levels.

-

At the end of the study, euthanize the ducks and collect liver tissue for analysis of intrahepatic DHBV DNA and potential toxicity.

-

Analyze the data to determine the in vivo efficacy of the compound in reducing DHBV replication.

Data Interpretation and Expected Outcomes

The following table summarizes the key parameters to be determined from the proposed experiments and their interpretation.

| Parameter | Assay | Interpretation of a Positive Result |

| CC₅₀ | MTT Assay | High value indicates low cytotoxicity. |

| IC₅₀ (HBsAg, HBeAg, HBV DNA) | ELISA, qPCR | Low values indicate potent antiviral activity. |

| Selectivity Index (SI) | CC₅₀ / IC₅₀ | A high SI (>10) is desirable, indicating a good therapeutic window. |

| A3G Protein Levels | Western Blot | Increased A3G expression in treated cells supports the hypothesized mechanism. |

| DHBV DNA Reduction | qPCR (in vivo) | Significant reduction in serum and intrahepatic DHBV DNA confirms in vivo efficacy. |

Conclusion

The protocols and workflow detailed in this application note provide a comprehensive framework for the systematic evaluation of 4-amino-N-(3-methoxyphenyl)benzamide as a potential anti-HBV therapeutic. By following this structured approach, researchers can rigorously assess its cytotoxicity, antiviral potency, and mechanism of action. Should this compound prove effective, it would represent a significant advancement in the field, potentially leading to a new class of host-targeting agents for the treatment of chronic hepatitis B.

References

-

Bonvin, M., & Seeger, C. (2005). APOBEC-mediated interference with hepadnavirus production. Journal of Virology, 79(21), 13675–13683. [Link]

-

Chen, Y., et al. (2005). Inhibition of hepatitis B virus replication by APOBEC3G in vitro and in vivo. World Journal of Gastroenterology, 11(42), 6689–6694. [Link]

-

Creative Diagnostics. (n.d.). Duck Hepatitis B Virus (DHBV) Infection Model. Retrieved February 7, 2026, from [Link]

-

Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3905–3917. [Link]

-

PubMed. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Journal of Molecular Structure, 1244, 130953. [Link]

-

National Center for Biotechnology Information. (2006). Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA. World Journal of Gastroenterology, 12(47), 7646–7652. [Link]

-

National Center for Biotechnology Information. (2012). Structural and Functional Assessment of APOBEC3G Macromolecular Complexes. Viruses, 4(11), 2963–2984. [Link]

-

National Center for Biotechnology Information. (2018). In Vivo Model Systems for Hepatitis B Virus Research. Viruses, 10(10), 527. [Link]

-

DNA-Technology. (n.d.). HBV Quantitative REAL-TIME PCR Kit USER MANUAL. Retrieved February 7, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3905-3917. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

-

National Center for Biotechnology Information. (2021). A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. Antiviral Research, 185, 104996. [Link]

-

National Center for Biotechnology Information. (2013). ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen. Journal of Clinical and Laboratory Analysis, 27(1), 47–53. [Link]

-

PubMed. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3905-3917. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

European Journal of Cardiovascular Medicine. (2025). Quantification of Hepatitis B Virus Genomic DNA in Hepatitis B surface Antigen-Positive patients by Real-Time PCR. European Journal of Cardiovascular Medicine, 25(11). [Link]

-

ResearchGate. (2014). (A) Reduction of HBV-DNA levels in HepG2 2.2.15 cells with ETV, LdT,.... Antimicrobial Agents and Chemotherapy, 58(4), 2181-2191. [Link]

-

PubMed. (2007). Deamination-independent inhibition of hepatitis B virus reverse transcription by APOBEC3G. Journal of Virology, 81(9), 4435–4445. [Link]

-

ResearchGate. (2023). Comparison of quantitative in-house ELISA assays for HBsAg (A) and.... Viruses, 15(7), 1546. [Link]

-

Infection Drug Resistance. (2024). The mechanism of APOBEC3B in Hepatitis B Virus infection and HBV related hepatocellular carcinoma. Infection and Drug Resistance, 17, 3601-3611. [Link]

-

Daan Gene Co., Ltd. (n.d.). How to Perform HBV DNA Quantitative Test by Real-time PCR. Retrieved February 7, 2026, from [Link]

-

mediaTUM. (2021). Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications. Viruses, 13(8), 1515. [Link]

-

National Center for Biotechnology Information. (2017). Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. Journal of Virology, 91(15), e00519-17. [Link]

-

PubMed. (2024). An in vivo duck hepatitis B virus model recapitulates key aspects of nucleic acid polymer treatment outcomes in chronic hepatitis B patients. Antiviral Research, 224, 105835. [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Methods in Molecular Biology, 290, 151-155. [Link]

-

PubMed. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & Pharmaceutical Bulletin, 49(4), 424-434. [Link]

-

PubMed. (2013). Novel mechanism of antibodies to hepatitis B virus in blocking viral particle release from cells. Hepatology, 58(3), 911-921. [Link]

-

Frontiers. (2021). Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future. Frontiers in Immunology, 12, 695930. [Link]

-

Quest Diagnostics. (n.d.). Hepatitis B Virus DNA, Quantitative, Real-Time PCR. Retrieved February 7, 2026, from [Link]

- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

New Journal of Chemistry. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(45), 21183-21201. [Link]

-

Frontiers. (2023). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Cellular and Infection Microbiology, 13, 1146603. [Link]

-

AccuBioTech. (n.d.). Accu-Tell ® HBeAg Elisa Test Kit. Retrieved February 7, 2026, from [Link]

-

Taylor & Francis Online. (2021). Roles of APOBEC3 in hepatitis B virus (HBV) infection and hepatocarcinogenesis. Expert Review of Gastroenterology & Hepatology, 15(8), 917-929. [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved February 7, 2026, from [Link]

-

PubMed. (2014). Inhibition of HBV Replication in HepG2.2.15 Cells by Human Peripheral Blood Mononuclear Cell-Derived Dendritic Cells. Hepatitis Monthly, 14(11), e23533. [Link]

-

Wikipedia. (n.d.). Duck hepatitis B virus. Retrieved February 7, 2026, from [Link]

-

Cadabam's Diagnostics. (n.d.). HBsAg (ELISA) Test Explained. Retrieved February 7, 2026, from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. APOBEC-mediated interference with hepadnavirus production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Deamination-independent inhibition of hepatitis B virus reverse transcription by APOBEC3G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. biosynth.com [biosynth.com]

- 11. 3-Amino-N-(4-methoxyphenyl)benzamide | CAS 115175-19-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 15. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Elisa Test, HBeAg Elisa, Hepatitis B Virus, Screening of Blood Donors, Elisa Kit, HBV Test [accubiotech.com]

- 22. HBsAg (ELISA) Test Explained | Cadabam's Diagnostics [cadabamsdiagnostics.com]

- 23. researchgate.net [researchgate.net]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. dna-technology.com [dna-technology.com]

- 26. Quantification of Hepatitis B Virus Genomic DNA in Hepatitis B surface Antigen-Positive patients by Real-Time PCR | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 27. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 28. APOBEC3G antibody (10608-1-AP) | Proteintech [ptglab.com]

- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 30. APOBEC3G (D9C6Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 31. APOBEC3G Polyclonal Antibody | Invitrogen (PA5-20052) [thermofisher.com]

- 32. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]

- 33. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 34. An in vivo duck hepatitis B virus model recapitulates key aspects of nucleic acid polymer treatment outcomes in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]

- 36. Duck hepatitis B virus - Wikipedia [en.wikipedia.org]

Application Note: Cell-Based Characterization of 4-amino-N-(3-methoxyphenyl)benzamide

This Application Note is designed for researchers investigating the pharmacological properties of benzamide derivatives. It focuses on 4-amino-N-(3-methoxyphenyl)benzamide , a structural scaffold with significant relevance in epigenetic modulation (Sirtuins/HDACs) and anti-inflammatory signaling .[1]

Introduction & Molecule Profile[2][3][4][5][6][7][8][9]

4-amino-N-(3-methoxyphenyl)benzamide is a synthetic small molecule belonging to the

While often utilized as a chemical building block, this specific scaffold exhibits "privileged structure" characteristics relevant to drug discovery. It serves as a critical probe in two primary biological contexts:[1]

-

Epigenetic Modulation: It acts as a structural analog to investigate Sirtuin (SIRT1/2) activation and Histone Deacetylase (HDAC) selectivity. Unlike ortho-amino benzamides (e.g., Entinostat) which inhibit Class I HDACs via zinc chelation, the para-amino orientation of this compound often alters its selectivity profile, making it a valuable probe for non-zinc-dependent mechanisms or as a negative control for Class I HDAC assays.

-

Inflammatory Signaling: Benzamide derivatives are known to modulate the NF-

B pathway , often inhibiting cytokine release (TNF-

Chemical Properties

| Property | Data |

| IUPAC Name | 4-amino-N-(3-methoxyphenyl)benzamide |

| Molecular Formula | C |

| Molecular Weight | 242.27 g/mol |

| Solubility | DMSO (>20 mM), Ethanol (Moderate), Water (Low) |

| Primary Targets | SIRT1 (Putative Activator), PARP (Weak Inhibitor), NF- |

Experimental Logic & Pathway Visualization

To validate the biological activity of 4-amino-N-(3-methoxyphenyl)benzamide, we focus on the SIRT1-p53-NF-

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action where the compound modulates SIRT1 activity, leading to downstream phenotypic changes.

Caption: Proposed mechanism of action. The compound modulates SIRT1, promoting p53 deacetylation and suppressing NF-κB-driven cytokine production.[1]

Protocol 1: Compound Solubilization & Storage (Critical Step)[1]

Benzamides can exhibit poor aqueous solubility, leading to precipitation in cell culture media which causes false negatives in assays.

-

Stock Solution (50 mM):

-

Weigh 12.1 mg of 4-amino-N-(3-methoxyphenyl)benzamide.[1]

-

Dissolve in 1.0 mL of anhydrous DMSO (biotech grade).

-

Vortex vigorously for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber tubes (to protect from light) and store at -20°C. Stable for 6 months.

-

Working Solution:

-

Dilute the DMSO stock into pre-warmed culture media immediately prior to use.

-

Max DMSO Tolerance: Ensure final DMSO concentration in the assay well is <0.5% (v/v) to avoid solvent toxicity.

-

Protocol 2: SIRT1 Target Engagement Assay (p53 Acetylation Status)[1]

This assay determines if the compound successfully enters the cell and activates SIRT1. SIRT1 deacetylates p53 at Lysine 382. A decrease in Ac-p53 levels indicates SIRT1 activation.[1]

Materials

-

Cell Line: HCT116 (p53 wild-type) or U2OS cells.[1]

-

Stressor: Doxorubicin (to induce p53 acetylation).

-

Antibodies: Anti-Acetyl-p53 (Lys382), Anti-Total p53, Anti-GAPDH.

Step-by-Step Methodology

-

Seeding: Plate HCT116 cells at

cells/well in a 6-well plate. Incubate overnight. -

Pre-treatment: Treat cells with 4-amino-N-(3-methoxyphenyl)benzamide at graded concentrations (e.g., 1, 10, 50

M) for 2 hours .[1]-

Control: DMSO vehicle only.

-

Positive Control:[1] Resveratrol (50

M) or SRT1720 (5

-

-

Induction: Add Doxorubicin (0.5

M final) to all wells (except "No Stress" control) to trigger DNA damage and p53 acetylation. -

Incubation: Co-incubate for an additional 6 hours .

-

Lysis: Wash cells with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with protease inhibitors and Trichostatin A (TSA) (1

M).-

Expert Tip: TSA is an HDAC Class I/II inhibitor but does not inhibit Sirtuins. Adding TSA prevents non-Sirtuin deacetylation during lysis, preserving the specific signal.

-

-

Western Blot: Resolve 20

g protein on 10% SDS-PAGE.[1] Blot for Ac-p53(K382).[1][2] -

Analysis: Calculate the ratio of Ac-p53 / Total p53. A reduction in this ratio relative to the Doxorubicin-only control confirms SIRT1 activation.[1]

Protocol 3: Anti-Inflammatory Functional Assay (Nitric Oxide Release)[1]

Benzamides often dampen the inflammatory response. This assay measures the compound's ability to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages.

Experimental Workflow Diagram

Caption: Workflow for assessing anti-inflammatory activity via Nitric Oxide inhibition.

Step-by-Step Methodology

-

Cell Preparation: Seed RAW 264.7 macrophages at

cells/well in a 96-well plate. Allow adherence for 24 hours. -

Compound Treatment: Replace media with fresh DMEM containing 4-amino-N-(3-methoxyphenyl)benzamide (0.1 - 100

M).[1] Incubate for 1 hour . -

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1

g/mL. -

Incubation: Incubate for 24 hours at 37°C, 5% CO

. -

Griess Assay:

-

Transfer 50

L of cell supernatant to a fresh clear-bottom plate.[1] -

Add 50

L of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min. -

Add 50

L of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.

-

-

Detection: Measure absorbance at 540 nm.

-

Viability Check: Perform an MTT or Resazurin assay on the remaining cells to ensure reduced NO is due to signaling inhibition, not cytotoxicity.

Expected Results & Data Interpretation